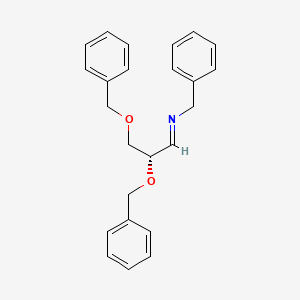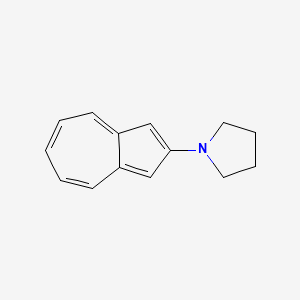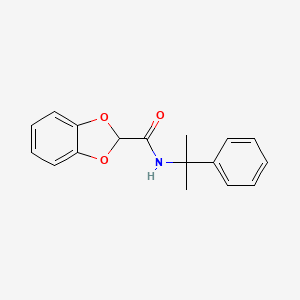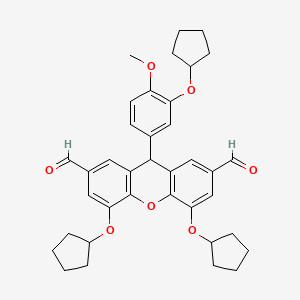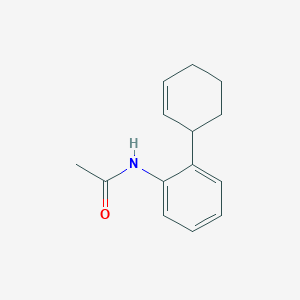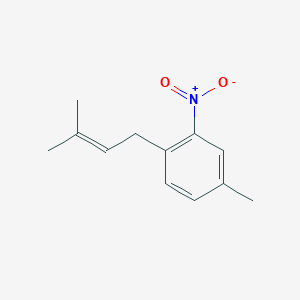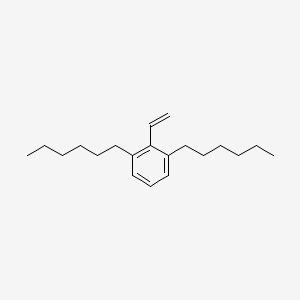
Benzene, 2-ethenyl-1,3-dihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-ethenyl-1,3-dihexyl- is an organic compound with the molecular formula C20H32. It is a derivative of benzene, where two hydrogen atoms are replaced by ethenyl and dihexyl groups. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 2-ethenyl-1,3-dihexyl- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction can be carried out using aluminum chloride (AlCl3) as a catalyst. The general reaction scheme is as follows:
Alkylation: Benzene reacts with hexyl chloride in the presence of AlCl3 to form 1,3-dihexylbenzene.
Vinylation: The 1,3-dihexylbenzene is then subjected to a vinylation reaction using acetylene in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of benzene derivatives often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 2-ethenyl-1,3-dihexyl- undergoes several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of hexanoic acid or hexanal.
Reduction: Formation of 2-ethyl-1,3-dihexylbenzene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of benzene, 2-ethenyl-1,3-dihexyl-.
Aplicaciones Científicas De Investigación
Benzene, 2-ethenyl-1,3-dihexyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of benzene, 2-ethenyl-1,3-dihexyl- involves its interaction with molecular targets through its aromatic ring and functional groups. The ethenyl group can participate in π-π interactions with other aromatic systems, while the dihexyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 2-ethenyl-1,3-dimethyl-: Similar structure but with methyl groups instead of hexyl groups.
Benzene, 1-ethenyl-3-ethyl-: Contains an ethyl group instead of hexyl groups.
Styrene: Contains a single ethenyl group attached to benzene.
Uniqueness
Benzene, 2-ethenyl-1,3-dihexyl- is unique due to the presence of long alkyl chains (hexyl groups) which impart distinct hydrophobic properties and influence its chemical reactivity and interactions. This makes it different from other benzene derivatives with shorter alkyl chains or different substituents.
Propiedades
Número CAS |
214552-91-7 |
|---|---|
Fórmula molecular |
C20H32 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
2-ethenyl-1,3-dihexylbenzene |
InChI |
InChI=1S/C20H32/c1-4-7-9-11-14-18-16-13-17-19(20(18)6-3)15-12-10-8-5-2/h6,13,16-17H,3-5,7-12,14-15H2,1-2H3 |
Clave InChI |
MBDPPFAYHMZYHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=CC=C1)CCCCCC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
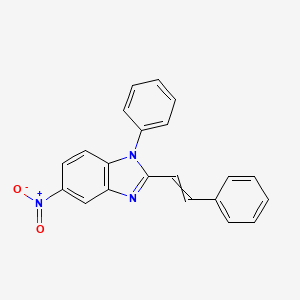
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
